molecular formula C10H13N B1167962 (+)-Bamethan CAS No. 111051-31-1

(+)-Bamethan

Cat. No.: B1167962
CAS No.: 111051-31-1
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Description

Historical Trajectory of (+)-Bamethan Research within Pharmacology and Medicinal Chemistry

The historical trajectory of bamethan (B1667733) research is situated within the broader context of the development of pharmacology and medicinal chemistry as scientific disciplines. Pharmacology as an experimental science gained prominence in the mid-19th century, with significant advancements in drug development occurring particularly after the Second World War. muni.cz Medicinal chemistry, a multidisciplinary field combining organic chemistry, biochemistry, and pharmacology, focuses on the design, synthesis, and action of biologically active compounds. slideshare.net Modern medicinal chemistry saw its emergence in the late 19th and early 20th centuries, influenced by developments such as receptor theory and the creation of antibiotics. slideshare.net

Bamethan itself is described as an adrenaline derivative developed by C. H. Boehringer Sohn. ncats.io It has been recognized for its depressor action on peripheral blood vessels, attributed to a peripheral vasodilating effect resulting from the stimulation of adrenergic beta-receptors. ncats.io Historically, bamethan has been explored for its use in treating various peripheral vascular and circulatory disturbances. ncats.io These include conditions such as vasospastic states, arteriosclerotic peripheral vascular disease, Raynaud's syndrome, occlusive vascular disease affecting the legs, post-thrombotic syndrome, and degenerative muscular disorders, among others involving peripheral vascular insufficiency. ncats.io The compound's mechanism involving the relaxation of smooth muscle cells in blood vessel walls, primarily arteries, through the blockade of alpha-adrenergic receptors, has been a key area of study. patsnap.com This relaxation leads to decreased vascular resistance and improved blood flow. patsnap.com

Contemporary Research Significance and Academic Relevance of this compound Investigations

In contemporary academic research, this compound and its mechanism of action continue to hold relevance, particularly within the study of vascular pharmacology. Research institutions are still investigating bamethan sulfate (B86663) for potential applications beyond its traditional uses. patsnap.com Studies have explored its effects on various cardiovascular conditions, and ongoing research delves into its efficacy in treating conditions related to compromised blood flow. patsnap.com

The mechanism by which bamethan sulfate exerts its vasodilatory effects, primarily through action on beta-adrenergic receptors and, to a lesser extent, alpha-adrenergic receptors, remains a subject of study. patsnap.com Bamethan sulfate is primarily understood as a beta-adrenergic agonist, and stimulation of these receptors leads to vasodilation by promoting the relaxation of vascular smooth muscles. patsnap.com Its mild antagonistic effects on alpha-adrenergic receptors can further contribute to vasodilation by preventing vasoconstriction. patsnap.com This detailed understanding of its interaction with adrenergic receptors is crucial for appreciating its potential academic and clinical implications.

The study of compounds like this compound contributes to the broader academic understanding of adrenergic receptor pharmacology and the development of agents targeting these receptors. Research into biased ligands that selectively promote specific signaling pathways, such as Gs-biased signaling through the β2-adrenoceptor, represents a contemporary area of investigation that can be informed by studies of compounds like bamethan. patsnap.com Such research aims to identify molecular mechanisms determining biased signaling and to design potentially safer drugs. patsnap.com

While specific detailed research findings or data tables directly linked to recent academic studies solely focused on this compound were not extensively available in the search results, the continued mention of its mechanism of action and potential exploration in ongoing research indicates its persistent academic relevance in the study of peripheral vasodilators and adrenergic pharmacology. patsnap.compatsnap.com The compound's well-established profile in medical literature over several decades underscores its historical significance as a synthetic peripheral vasodilator. patsnap.com

Properties

CAS No.

111051-31-1

Molecular Formula

C10H13N

Origin of Product

United States

Chemical Synthesis and Structural Modifications of + Bamethan

Established Synthetic Pathways for (+)-Bamethan

Established methods for synthesizing this compound often involve key reactions to assemble the molecule's core structure, which includes a phenylethanolamine backbone.

Friedel-Crafts Reaction and Related Alkylation Strategies

The Friedel-Crafts reaction is a fundamental method in organic chemistry for attaching alkyl or acyl groups to aromatic rings through electrophilic aromatic substitution. mt.comnih.govmt.comthermofisher.com This reaction typically utilizes Lewis acid catalysts such as AlCl3 or FeCl3. mt.commt.comthermofisher.com Friedel-Crafts alkylation involves the reaction of alkyl halides or alkenes with aromatic hydrocarbons to synthesize alkylated products. mt.commt.com The mechanism involves the formation of a carbocation intermediate which then attacks the aromatic ring. mt.commt.com While the direct application of a classic Friedel-Crafts reaction specifically for the synthesis of Bamethan (B1667733) is not explicitly detailed in the search results, the principle of alkylation of an aromatic ring, which is central to Friedel-Crafts chemistry, is a relevant strategy in organic synthesis for building molecules like Bamethan that contain a substituted phenyl group. nih.gov Alkylation strategies in general organic synthesis are important for forming carbon-carbon bonds and incorporating alkyl chains onto molecular scaffolds. mt.comrsc.org

Stereoselective Synthesis of this compound

Stereoselective synthesis aims to produce a desired stereoisomer of a compound with high purity. uoguelph.cakaust.edu.samdpi.comntu.ac.uk For a chiral molecule like this compound, controlling the stereochemistry at the stereogenic center(s) during synthesis is crucial to obtain the desired enantiomer. While specific detailed pathways for the stereoselective synthesis of this compound were not extensively described in the search results, the concept of stereoselective synthesis is a significant area of research in organic chemistry, particularly for pharmaceuticals, to ensure the biological activity and safety of the product. uoguelph.cakaust.edu.samdpi.comntu.ac.uk Methods for achieving stereoselectivity can involve the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. uoguelph.cakaust.edu.samdpi.comresearchgate.net

Exploration of Novel Synthetic Methodologies for this compound

Research in organic chemistry continuously explores novel synthetic methodologies to improve efficiency, sustainability, and control over chemical reactions. rroij.comnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.orgresearchgate.net Key principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, and the use of safer solvents and auxiliaries. acs.org While specific green chemistry approaches applied directly to Bamethan synthesis were not found, the principles of green chemistry are increasingly being integrated into the development of synthetic routes for pharmaceutical compounds to minimize environmental impact. nih.govresearchgate.netrsc.org This could involve using more environmentally benign solvents, catalysts, or reaction conditions.

Chemoenzymatic Synthesis Strategies for Chiral Control

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes, particularly for achieving chiral control. researchgate.netbeilstein-journals.orgrsc.org Enzymes can catalyze reactions with high stereo-, regio-, and chemoselectivity under mild conditions. researchgate.net This approach is valuable for synthesizing chiral compounds without the need for traditional chiral reagents or auxiliaries, which can reduce waste and simplify purification. researchgate.net While a specific chemoenzymatic route for this compound was not detailed, chemoenzymatic methods are employed in the synthesis of various complex molecules and natural products, often for the stereoselective construction of chiral centers. beilstein-journals.org

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of a lead compound like Bamethan are common practices in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. mdpi.commdpi.comnih.gov Bamethan is a phenylethanolamine derivative. iiab.medrugbank.com The synthesis of derivatives involves modifying the chemical structure of the parent compound through various reactions, such as alkylation or acylation, to introduce new functional groups or alter existing ones. mdpi.comnih.gov Patents mention Bamethan in the context of synthesizing prodrugs, which are derivatives designed to improve properties like bioavailability. google.comgoogle.com These synthetic efforts contribute to understanding how structural changes impact the compound's interactions and properties.

Derivatives with Modified Side Chains

Modifications to the side chain of a molecule are a common strategy in drug design to influence interactions with biological targets and alter physicochemical properties like lipophilicity arxiv.orgexplorationpub.com. In the context of compounds similar to Bamethan, which possesses a butylamino side chain, altering this chain can lead to derivatives with varied biological activities. Research into peptide-based inhibitors, for instance, highlights the importance of side chain modifications for enhancing potency and efficacy frontiersin.org. While specific detailed research findings on Bamethan derivatives with modified side chains were not extensively available in the search results, the general principles of chemical modification apply. These principles suggest that changes to the length, branching, or functional groups on the butylamino side chain could impact the compound's interaction with its target site or its metabolic fate.

Modifications of the Aromatic Ring System

The aromatic ring system is another key area for structural modification in drug discovery longdom.org. The benzene (B151609) ring in this compound is substituted with a hydroxyl group ontosight.aiiiab.me. Modifications to this aromatic ring can involve the introduction of different substituents, changing their positions, or even replacing the benzene ring with other cyclic systems longdom.orgresearchgate.net. These alterations can affect the electronic distribution of the molecule, its lipophilicity, and its ability to engage in interactions such as pi-pi stacking with biological targets longdom.orgpatsnap.com. Studies on other benzene derivatives have shown that the choice and position of substituents, including electron-withdrawing or electron-donating groups, can significantly impact the compound's properties longdom.org. For example, modifications to aromatic rings have been explored in the development of multitarget compounds, where substitutions can influence interactions with various biological targets mdpi.com. Replacing a benzene ring with a different aromatic or heterocyclic system, such as benzimidazole, has also been demonstrated as a strategy in designing analogs with altered activities researchgate.net.

Prodrug Strategies for this compound Research

Prodrug strategies involve chemically modifying a drug into an inactive or less active form that is converted back to the active parent drug within the body nih.govmdpi.com. This approach is often used to overcome issues such as poor solubility, limited bioavailability, or undesirable pharmacokinetic properties of the parent drug ump.edu.plresearchgate.net. For Bamethan, which is administered orally nih.gov, prodrug strategies could potentially be employed to improve its absorption or target delivery.

Research into prodrugs has explored various chemical modifications, including the formation of esters, amino acid esters, and phosphate (B84403) derivatives ump.edu.pl. These modifications can increase the lipophilicity of the molecule, facilitating its passage across cell membranes ump.edu.pl. Upon reaching the target site or entering systemic circulation, the prodrug is cleaved, often enzymatically, to release the active Bamethan mdpi.com. While specific prodrug strategies for this compound were not detailed in the provided search results, the general principles of prodrug design, such as the creation of bioreversible derivatives to enhance permeability and bioavailability, are applicable nih.govmdpi.com. Patents mention methods for synthesizing prodrugs from 1-acyl-alkyl derivatives of drug compounds, including Bamethan, suggesting that such strategies have been considered or explored for this compound google.comgoogle.com.

Mechanistic Insights into + Bamethan S Biological Actions

Molecular Pharmacology of Adrenergic Receptor Interactions

The biological effects of (+)-Bamethan are significantly mediated by its engagement with adrenergic receptors, a class of G protein-coupled receptors that play a crucial role in regulating vascular tone and other physiological processes.

Characterization of Beta-Adrenergic Receptor Engagement

This compound primarily functions as a beta-adrenergic agonist. patsnap.com Stimulation of beta-adrenergic receptors typically leads to vasodilation. patsnap.com Beta-adrenergic receptors are classified into subtypes, including beta-1 (β1), beta-2 (β2), and beta-3 (β3). revespcardiol.orgdrugbank.com Beta-1 receptors are primarily located in the heart, kidneys, and fat cells, while beta-2 receptors are found in the smooth muscle of the lungs, vasculature, intestines, and uterus. revespcardiol.orgdrugbank.comnih.gov Beta-adrenergic receptors are coupled to Gs proteins, and their activation leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). rcsb.orgrevespcardiol.org This increase in cAMP is a key step in the signaling cascade that results in smooth muscle relaxation.

Receptor Binding Affinity and Selectivity Profiling of this compound and Analogs

Cellular and Subcellular Mechanistic Investigations of this compound

Beyond the direct interaction with adrenergic receptors, the biological effects of this compound involve downstream cellular and subcellular events, particularly those leading to smooth muscle relaxation.

Impact on Intracellular Signaling Cascades (e.g., cAMP pathways)

This compound's vasodilatory effect is significantly linked to its interaction with beta-adrenergic receptors. patsnap.com It primarily acts as a beta-adrenergic agonist. patsnap.com Stimulation of beta-adrenergic receptors is known to lead to vasodilation. patsnap.com This process involves the activation of intracellular signaling cascades, notably the cyclic adenosine monophosphate (cAMP) pathway. vulcanchem.comwikipedia.org

Upon binding to beta-adrenergic receptors, this compound activates Gs proteins. vulcanchem.com Activated Gs proteins then stimulate adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cAMP. wikipedia.orgnih.gov The resulting increase in intracellular cAMP levels triggers a cascade of events. vulcanchem.comwikipedia.org cAMP acts as a second messenger, primarily by activating protein kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.orgnih.gov PKA, in turn, phosphorylates various downstream protein targets, leading to the relaxation of vascular smooth muscles and subsequent vasodilation. patsnap.comwikipedia.org

Research indicates that the cAMP-PKA pathway is a crucial signaling network in various cellular processes, including those involved in vascular tone regulation. wikipedia.orgnih.gov The increase in intracellular cAMP concentration mediated by this compound's agonistic action on beta-adrenergic receptors is a key event in its mechanism of promoting vasodilation and improving blood flow to peripheral tissues. patsnap.comvulcanchem.com

Investigations into Other Potential Receptor and Enzyme Interactions

While the primary mechanism of this compound involves beta-adrenergic receptor agonism, studies have also noted some effects on alpha-adrenergic receptors. patsnap.com Alpha-adrenergic receptors typically mediate vasoconstriction. patsnap.com Bamethan's observed mild antagonistic effects on these receptors can further contribute to its vasodilatory action by counteracting vasoconstrictive signals. patsnap.com

Beyond adrenergic receptors, investigations into other potential interactions have been conducted. For instance, studies utilizing affinity chromatography have explored the binding of Bamethan (B1667733) to alpha 1-acid glycoproteins (AAGs). nih.gov AAGs are known to bind various basic drugs in plasma and have a structure resembling beta-adrenergic receptors. nih.gov Research has shown that Bamethan exhibits effective binding to AAG columns, suggesting potential interactions with these proteins in the bloodstream. nih.gov Table 1 summarizes the binding effectiveness of several phenolic-like agonists, including Bamethan, to alpha 1-acid glycoprotein (B1211001) columns. nih.gov

Preclinical Pharmacological Studies of + Bamethan

In Vitro Pharmacological Characterization

In vitro studies are a fundamental component of preclinical pharmacological characterization, allowing for the investigation of a compound's effects on isolated biological systems such as tissues, cells, and cellular components. These studies aim to establish concentration-effect relationships and explore the mechanisms of action.

Studies on Isolated Tissue Preparations (e.g., vascular tissues)

Isolated tissue preparations, such as vascular tissues, are utilized in pharmacology to assess the direct effects of compounds on tissue function. While specific detailed data on the effects of (+)-Bamethan on isolated vascular tissues were not extensively available in the provided information, studies on isolated organs and tissues are generally employed to understand the activity profile of a substance.

Cellular Bioassays for Functional Responses (e.g., vasodilation assays)

Cellular bioassays are employed to measure the functional responses of cells to a compound. Vasodilation assays, often conducted using isolated cells or cell lines relevant to vascular function, are a type of cellular bioassay used to assess the ability of a substance to induce relaxation of blood vessels. Bamethan (B1667733) is understood to exert its vasodilatory effect, at least in part, through interaction with adrenergic receptors. This interaction represents a key aspect of its pharmacological characterization at the cellular level.

Investigations in Human-Derived Cellular Systems

The use of human-derived cellular systems in in vitro studies provides valuable information for translating findings from animal models to potential human responses. These systems can help to identify potential differences in biological responses between species and provide additional data on a compound's mode of action. While the general utility of human-derived cells in preclinical assessment is recognized, specific detailed findings regarding the pharmacological characterization of this compound in human-derived cellular systems were not available in the provided search results.

In Vivo pharmacological Evaluations in Animal Models

In vivo studies using animal models are crucial for evaluating the systemic effects of a compound within a living organism and understanding its pharmacological profile in a more complex biological context. These studies can assess effects on various physiological systems, including the cardiovascular system.

Cardiovascular System Modulations in Animal Models

Preclinical evaluations in animal models often include investigations into the effects of a compound on the cardiovascular system. Bamethan is known to have effects on peripheral blood vessels, leading to a depressor action. Studies have explored the impact of bamethan on cardiovascular responses in animal models.

Microcirculatory Dynamics Investigations (e.g., rat cremaster muscle)

The microcirculation, the network of small blood vessels, is a key area of investigation in cardiovascular pharmacology. The rat cremaster muscle is an established animal model used for the microscopic observation and study of microcirculatory dynamics in vivo wikipedia.org. Studies utilizing this model have investigated the effects of vasodilating drugs, including bamethan, on arteriolar diameter wikipedia.org.

Research findings in the rat cremaster muscle model have shown differing effects depending on the route of administration. Topical application of bamethan was observed to induce dilatation of arterioles. In contrast, intravenous administration of bamethan resulted in the constriction of arterioles in this model wikipedia.org. This highlights the importance of the route of administration in influencing the observed microcirculatory effects in vivo.

Effects of Bamethan on Rat Cremaster Muscle Arterioles

Administration RouteObserved Effect on Arteriolar Diameter
Topical ApplicationDilatation
Intravenous InjectionConstriction
Peripheral Vascular Tone Regulation Studies in Rodentsnih.gov

Studies in rodent models have been instrumental in understanding the effects of this compound on peripheral vascular tone. Peripheral vasodilators like Bamethan work by relaxing the smooth muscles in the walls of peripheral arteries and veins. patsnap.com This relaxation is achieved through the inhibition of certain enzymes and receptors that typically cause vasoconstriction. patsnap.com By blocking these pathways, this compound facilitates the widening of blood vessels, leading to improved blood flow and reduced vascular resistance. patsnap.com

A key aspect of Bamethan's mechanism involves its interaction with adrenergic receptors, which are part of the sympathetic nervous system and regulate vascular tone. patsnap.com Bamethan primarily acts as a beta-adrenergic agonist. patsnap.com Stimulation of beta-adrenergic receptors leads to vasodilation, promoting the relaxation of vascular smooth muscles. patsnap.com Additionally, Bamethan has shown some effects on alpha-adrenergic receptors, albeit to a lesser extent than its beta-adrenergic activity. patsnap.com Alpha-adrenergic receptors generally mediate vasoconstriction, so Bamethan's mild antagonistic effects on these receptors can further contribute to vasodilation. patsnap.com

While specific detailed research findings and data tables directly pertaining to this compound's effects on peripheral vascular tone in rodents from the search results are limited, the general mechanism described for Bamethan highlights its intended action as a vasodilator mediated through adrenergic receptors. patsnap.com Studies in spontaneously hypertensive rats, for example, have shown enhanced vascular tone in renal vasculature, suggesting that altered vascular tone plays a role in hypertensive states in rodents. nih.gov This type of model is relevant for studying the effects of vasodilators like this compound.

Investigations into Other Systemic Effects in Animal Models

Preclinical research in animal models often explores a range of potential systemic effects of a compound beyond its primary intended use. This includes examining effects on the immune system and interactions with metabolic pathways. Animal models are widely used in preclinical drug screening to assess efficacy, safety, and toxicological profiles before human trials. nih.gov

Research into Metabolic Pathway Interactionsnih.gov

Similarly, the search results did not yield specific research findings on the metabolic pathway interactions of this compound in animal models. Studies investigating metabolic interactions in animals often focus on how a compound is metabolized and if it interacts with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, which are crucial for the metabolism of many drugs. nih.govsgs.comfda.gov Animal studies can reveal metabolic pathways and identify metabolites. nih.govmdpi.com For instance, studies on other compounds in rats have identified major metabolic pathways like oxidation and glucuronide conjugation. mdpi.com While the methodology for studying metabolic interactions in animal models is established nih.govsgs.comfda.gov, specific data for this compound were not found in the provided snippets.

Structure-Activity Relationships (SAR) of this compound and Its Analogsnih.govfda.govmdpi.comepo.orgepo.org

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to understand how variations in chemical structure affect a compound's biological activity. For this compound and its analogs, SAR studies would explore how different structural motifs influence their interaction with biological targets, particularly adrenergic receptors, and how these variations modulate functional efficacy. nih.govmdpi.com

Correlating Structural Motifs with Adrenergic Receptor Specificityepo.org

The interaction of Bamethan with adrenergic receptors is a key aspect of its pharmacological profile. patsnap.com SAR studies in this area would involve synthesizing analogs of this compound with specific modifications to its chemical structure and then evaluating their binding affinity and activity at different adrenergic receptor subtypes (e.g., alpha-1, alpha-2, beta-1, beta-2). The search results indicate that Bamethan acts primarily as a beta-adrenergic agonist with some mild alpha-adrenergic antagonistic effects. patsnap.com SAR analysis would seek to identify which parts of the this compound molecule are responsible for these specific interactions and how structural changes alter the selectivity for different receptor subtypes. While the provided snippets discuss SAR in the context of adrenergic receptors for other compound series mdpi.com, specific details correlating the structural motifs of this compound or its analogs with adrenergic receptor specificity were not available.

Defining Functional Efficacy Modulators through Structural Variationsepo.org

Beyond receptor binding, SAR studies also investigate how structural variations influence the functional outcome of the receptor interaction, i.e., the efficacy of the compound as an agonist or antagonist. nih.gov For this compound, this would involve assessing how structural changes affect its ability to induce vasodilation through adrenergic receptor modulation. Analogs might be tested to see if modifications enhance or diminish the vasodilatory effect. SAR studies can help define structural features that are critical for the desired functional response. While the search results mention structure-efficacy relationships in the context of other receptor ligands nih.gov, specific information on how structural variations of this compound or its analogs modulate functional efficacy was not found in the provided snippets.

SAR in the Context of Specific Biological Responses (e.g., mutagenicity)

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of preclinical assessment, particularly in evaluating the potential for adverse biological responses such as mutagenicity. SAR explores how variations in a chemical structure relate to changes in its biological activity. In the context of pharmaceutical development, understanding the structural features that contribute to mutagenicity is crucial for identifying potential hazards and guiding structural modifications or control strategies. Guidelines such as ICH M7 emphasize the use of (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies as an initial step in evaluating the mutagenic potential of pharmaceutical impurities ncc.gov.sasfda.gov.saefpia.eueuropa.eunih.govfda.gov. These approaches aim to predict mutagenicity based on known relationships between chemical structures and their ability to cause genetic alterations, often through mechanisms involving DNA reactivity efpia.euiss.it.

Preclinical investigations into the biological responses of Bamethan have included assessments of its mutagenic potential, particularly under conditions relevant to physiological exposure. A notable finding in this area concerns the reaction of Bamethan with nitrite (B80452) in acidic solutions nih.gov. This reaction is significant because nitrite can be present in the digestive tract. Studies have shown that while Bamethan itself, when treated with one equivalent of nitrite, yields N-nitrosobamethan, which was found not to be mutagenic, treatment with higher equivalent amounts (e.g., 4 equivalents) of nitrite results in the formation of a highly mutagenic compound nih.gov. This compound was identified as 3-diazo-N-nitrosobamethan nih.gov.

This observation provides a specific example of SAR related to Bamethan's mutagenicity. The structural transformation of Bamethan upon reaction with nitrite leads to a distinct chemical entity, 3-diazo-N-nitrosobamethan, which exhibits significant mutagenic activity in bacterial reverse mutation assays using Salmonella typhimurium strains TA98 and TA100 nih.gov. The specific mutagenic activity of 3-diazo-N-nitrosobamethan was reported as 9200 His+ revertants/µmole towards TA98 and 8060 His+ revertants/µmole towards TA100 nih.gov. The addition of a microsomal system had little effect on this activity nih.gov.

The formation of this highly mutagenic diazo compound highlights a critical structure-activity relationship: the original structure of Bamethan, in the presence of nitrite under acidic conditions, undergoes a chemical reaction yielding a product with potent mutagenic properties. This transformation is dependent on both the presence of nitrite and the specific structural features of Bamethan that facilitate the reaction and formation of the diazo group and the N-nitroso moiety in the resulting product. This finding underscores the importance of considering potential metabolic or reaction pathways that a compound may undergo in vivo when assessing its mutagenic potential through SAR.

The data from the study on the reaction of Bamethan with nitrite can be summarized as follows:

CompoundNitrite Equivalents UsedMutagenicity (His+ revertants/µmole) towards TA98Mutagenicity (His+ revertants/µmole) towards TA100
N-nitrosobamethan (Compound I)1Not mutagenicNot mutagenic
3-diazo-N-nitrosobamethan (Compound II)492008060

This specific preclinical finding demonstrates how a chemical transformation of Bamethan, driven by reaction with nitrite, leads to a significant change in biological activity, specifically the induction of mutations. This exemplifies a crucial aspect of SAR in toxicology: understanding how structural modifications or the formation of reactive species can confer mutagenic properties. While detailed SAR studies exploring a range of Bamethan analogs and their inherent mutagenicity were not found in the provided search results, the documented reaction with nitrite and the resulting highly mutagenic product serve as a clear illustration of a structure-activity relationship relevant to the mutagenic potential associated with Bamethan under specific conditions.

Advanced Analytical Methodologies for + Bamethan Research

Chromatographic Techniques for Research Quantification and Purity Assessment

Chromatographic methods are fundamental in (+)-Bamethan research for separating the compound from complex mixtures, quantifying its presence, and evaluating its purity. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds like this compound. HPLC methods involve the development and rigorous validation of parameters to ensure accuracy, precision, specificity, linearity, range, robustness, and sensitivity. researchgate.netijpsjournal.comnih.gov

Method validation typically follows guidelines set by regulatory bodies, ensuring the method is fit for its intended purpose, whether for identity testing, content determination, or purity/impurity analysis. ijpsjournal.combiopharminternational.com Key parameters evaluated during validation include system suitability, which assesses the performance of the chromatographic system, and specificity, which confirms that the method accurately measures the analyte of interest without interference from other components in the sample matrix. ijpsjournal.com Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. researchgate.netijpsjournal.comglobalresearchonline.net Accuracy and precision measure how close the experimental results are to the true value and the reproducibility of the results, respectively. researchgate.netijpsjournal.comglobalresearchonline.net Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. researchgate.netijpsjournal.comglobalresearchonline.net

While specific detailed examples of HPLC method development and validation solely for this compound were not extensively detailed in the search results, the principles of HPLC method development and validation for drug compounds are well-established and applicable. researchgate.netijpsjournal.comnih.gov Studies on other compounds, such as the development and validation of RP-HPLC methods for bamifylline (B195402) hydrochloride or the simultaneous estimation of antihypertensive agents, illustrate the typical validation parameters and procedures employed in pharmaceutical analysis. ijpsjournal.comresearchgate.net

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is another powerful separation technique applicable to compounds that are volatile or can be made volatile through derivatization. GC is often used for target analysis and quantification, particularly when coupled with appropriate detectors. enfsi.eu In GC, the separation is based on the differential partitioning of analytes between a stationary phase (typically a liquid coated on an inert solid support or the inner wall of a capillary column) and a gaseous mobile phase.

For qualitative analysis using GC, the retention time (RT) or relative retention time (RRT) of the analyte is compared to that of a standard. enfsi.eu Achieving narrow and symmetric peaks with high resolution and reproducible peak areas is crucial for accurate quantification. enfsi.eu

Research has indicated the application of GC in the analysis of Bamethan (B1667733). For instance, Bamethan has been included in studies utilizing GC for the analysis of various substances. bund.desigmaaldrich.com Data exists regarding Bamethan's retention index on a non-polar SE-30 packed column at 220 °C, with a Kovats' retention index (I) of 1735. nist.gov This type of data is valuable for identifying the compound based on its chromatographic behavior under specific conditions.

Hyphenated Techniques (e.g., LC-MS, GC-MS, GCxGC-TOFMS) for Structural Elucidation and Quantification in Complex Research Matrices

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. These techniques are indispensable for analyzing this compound in complex research matrices, such as biological fluids, where the compound is present alongside numerous other endogenous or exogenous substances. nih.govhmdb.ca

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of polar compounds like Bamethan. nih.govhmdb.cawaters.com LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for quantifying analytes in complex biological samples. nih.govnih.gov A study demonstrated the use of LC-MS/MS with online high-flow reversed-phase extraction coupled with normal-phase chromatography for the quantification of polar compounds, including Bamethan, in rat plasma. nih.gov This method achieved acceptable accuracy (< 8% difference) and precision (< 6% CV) for Bamethan and albuterol. nih.gov LC-MS/MS is also valuable for structural elucidation by providing molecular weight information and characteristic fragmentation patterns. americanpharmaceuticalreview.commdpi.com Predicted MS/MS spectra for Bamethan under different collision energies are available, which can aid in its identification using these techniques. drugbank.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netglpbio.com It combines the separation of GC with the mass spectral analysis of a mass spectrometer, providing both retention time and mass spectral information for compound identification. researchgate.net GC-MS has been applied in the analysis of various compounds in complex matrices, and while direct detailed studies on this compound using GC-MS were not prominently featured, the technique is broadly applicable for the analysis of drug compounds and their metabolites, especially after appropriate sample preparation and derivatization if necessary. researchgate.netresearchgate.net

GCxGC-TOFMS: Comprehensive two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) offers significantly enhanced separation power compared to one-dimensional GC, making it particularly useful for the analysis of very complex samples. gcms.czspectroscopyonline.comlcms.cznih.gov GCxGC separates compounds based on two different stationary phase mechanisms, providing a much higher peak capacity and improved resolution of coeluting compounds. gcms.cznih.gov TOF-MS provides fast acquisition rates and high-resolution mass spectral data, enabling robust identification and quantification. gcms.czspectroscopyonline.comlcms.cz Bamethan, specifically its trimethylsilyl (B98337) (TMS) derivative, has been identified in studies utilizing GCxGC-TOFMS for the analysis of compounds in urine, demonstrating the technique's capability to detect and identify Bamethan within a complex biological matrix. gcms.cz This approach allows for unparalleled separation and robust identification of compounds. gcms.cz

Spectroscopic Approaches in this compound Characterization

Spectroscopic techniques provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a relatively simple and cost-effective technique used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. globalresearchonline.netiajps.comactascientific.com The principle is based on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the analyte and the path length of the light beam. iajps.com

For quantification using UV-Vis spectrophotometry, a method is typically developed and validated, involving steps such as determining the wavelength of maximum absorbance (λmax), establishing a standard calibration curve, and validating parameters like linearity, accuracy, and precision. globalresearchonline.netresearchgate.netactascientific.com While specific details regarding the λmax and a validated UV-Vis method solely for this compound were not found in the provided search results, the general principles and methodology for UV-Vis quantification of drug compounds are well-established. globalresearchonline.netiajps.comactascientific.com Studies on other compounds demonstrate the typical validation parameters and the use of UV-Vis spectrophotometers for quantitative analysis in research. globalresearchonline.netactascientific.com

Mass Spectrometry for Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. wikipedia.orgresearchgate.netpatsnap.com MS is widely used in conjunction with chromatographic techniques (LC-MS, GC-MS) for the identification and characterization of analytes. wikipedia.orgresearchgate.netpatsnap.com

In MS, the analyte is ionized, and the resulting ions are separated based on their m/z ratio and detected. The mass spectrum obtained is a plot of ion abundance versus m/z, which serves as a unique fingerprint for the compound. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of ions. americanpharmaceuticalreview.comresearchgate.net Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, yielding structural information based on the fragmentation pattern. americanpharmaceuticalreview.comresearchgate.net

Mass spectrometry is crucial for confirming the identity of this compound and for elucidating its structure, particularly when analyzing metabolites or impurities. americanpharmaceuticalreview.commdpi.com Predicted MS/MS spectra for Bamethan are available, which can be used for identification purposes. drugbank.com LC-HRMS has been used in studies involving Bamethan, demonstrating its utility for sensitive and selective quantification and identification in complex matrices like plasma. researchgate.net The combination of chromatographic separation and mass spectrometric detection provides a robust approach for the comprehensive analysis of this compound in research.

Novel Extraction and Sample Preparation Strategies for Research Matrices

Efficient and reliable extraction and sample preparation are critical initial steps in the analytical workflow for the accurate quantification of this compound in various research matrices. The complexity of biological samples, such as plasma or dried blood spots, necessitates sophisticated techniques to isolate the analyte of interest from interfering matrix components, thereby enhancing assay sensitivity, selectivity, and robustness.

One advanced approach successfully applied to the quantification of Bamethan, alongside albuterol, in rat plasma involves the coupling of high-flow online reversed-phase extraction with normal phase chromatography followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) nih.govresearchgate.net. This configuration utilizes orthogonal separation mechanisms, significantly reducing matrix effects and improving sensitivity for polar compounds like Bamethan nih.govresearchgate.net. The method demonstrated enhanced robustness and a lower limit of detection compared to traditional approaches nih.gov.

Validation of this online extraction and chromatography system for Bamethan in rat plasma showed acceptable accuracy and precision nih.govresearchgate.net. The assay validation results for Bamethan, as reported in these studies, are summarized in the table below.

Table 1: Assay Validation Performance for Bamethan in Rat Plasma using Online Extraction-LC/MS/MS

ParameterObserved ValueAcceptance Criteria
Accuracy (Difference)&lt; 8%Acceptable
Precision (Coefficient of Variation, CV)&lt; 6%Acceptable

This system has been effectively utilized for the quantitation of polar ionic compounds in biological fluids within drug discovery programs, demonstrating sufficient precision, accuracy, and sensitivity for pharmacokinetic studies nih.govresearchgate.net.

Another notable development in sample preparation relevant to Bamethan Sulfate (B86663), particularly in the context of doping control research, involves the use of dried blood spots (DBS) coupled with automated sample preparation. A comprehensive initial testing procedure utilizing a fully automated system for flow-through extraction of a 4 mm diameter DBS, followed by LC-HRMS/MS analysis, has been developed and validated for a wide range of substances, including Bamethan Sulfate patsnap.com. This automated approach offers advantages such as minimally invasive sampling and streamlined sample processing patsnap.com. The validation of this procedure confirmed its suitability in terms of selectivity, limit of detection, reproducibility, carryover, and robustness patsnap.com.

Furthermore, a simplified solid-phase extraction (SPE) procedure has been reported for the analysis of Bamethan and salbutamol, designed to allow for the direct injection of the extracted samples into the analytical system waters.com. While specific performance data for Bamethan using this simplified SPE are not detailed, it represents an effort to streamline the sample preparation process for these compounds waters.com.

Compound Names and PubChem CIDs

Emerging Research Frontiers and Future Directions for + Bamethan

Potential for Novel Therapeutic Target Identification Beyond Adrenergic System

While (+)-Bamethan is well-characterized as a beta-adrenergic agonist, the future of its therapeutic development may lie beyond this established mechanism. patsnap.com The adrenergic receptor family, being G protein-coupled receptors (GPCRs), are crucial in managing various health conditions, from heart failure to asthma. nih.govresearchgate.net However, there is a growing recognition of the need for molecular targets outside of the conventional beta-adrenergic and renin-angiotensin systems, particularly for complex conditions like heart failure. nih.gov

Modern drug discovery strategies provide the tools to uncover novel molecular targets for existing compounds. Phenotypic drug discovery, an approach that focuses on the observable effects of a compound on cells or organisms, allows for the identification of therapeutic actions without a preconceived target hypothesis. This biology-first strategy can link a molecule like this compound to previously unknown signaling pathways and drug targets. Furthermore, in silico methods, using web tools designed for target prediction, can analyze a compound's chemical structure to identify its most likely protein targets, including enzymes, receptors, and ion channels. This computational screening can reveal a wide spectrum of potential biological activities, paving the way for preclinical studies in new therapeutic areas.

Exploration of this compound's Activity in New Biological Contexts (e.g., specific disease models in vitro/animals)

The therapeutic utility of this compound is currently centered on its vasodilatory properties, which are beneficial in treating peripheral vascular diseases such as intermittent claudication and Raynaud's phenomenon. patsnap.com However, investigating its effects in different biological environments could unveil new applications.

A significant area of emerging research involves the interaction of pharmaceuticals with other substances in biological systems. For instance, one study investigated the reaction of various cardiovascular drugs with nitrite (B80452) in acidic conditions, simulating the environment of the digestive tract. This research discovered that a preparation of bamethan (B1667733) [1-(4-hydroxyphenyl)-1-hydroxy-2-butylaminoethane] demonstrated strikingly high mutagenicity in Salmonella typhimurium strains TA98 and TA100 when treated with nitrite. The study identified the formation of a highly mutagenic diazo compound, 3-diazo-N-nitrosobamethan, from this reaction. This finding highlights a previously unexplored activity of Bamethan in a specific in vitro context and raises important considerations for its behavior in vivo.

Future research could expand on this by testing this compound in a wider array of specific disease models. The development of diverse animal and in vitro models for conditions like diabetes mellitus and its associated inflammatory mechanisms offers a rich landscape for this exploration. nih.govlongdom.orgnih.gov These models, which range from chemically-induced diabetes in rodents to human pancreatic β-cell lines, are essential tools for investigating the pathogenesis of diseases and screening for new therapeutic activities. researchgate.netmdpi.com Applying these established models to this compound could systematically assess its potential effects on metabolic and inflammatory pathways.

Development of Advanced Computational Models for this compound Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict and analyze molecular interactions with high precision. nih.gov For this compound, these advanced models offer a pathway to a deeper understanding of its mechanism of action and can guide the development of novel derivatives.

In silico techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are particularly relevant for studying this compound. researchgate.net Since its primary targets, the adrenergic receptors, are GPCRs, a vast body of computational research on this receptor family can be leveraged. nih.govbenthamscience.com When an experimental crystal structure of a target receptor is unavailable, homology modeling can be used to build a reliable 3D model based on the structures of related proteins. nih.gov

Following model creation, molecular docking can predict the preferred orientation and binding affinity of this compound within the receptor's binding site. Molecular dynamics simulations take this a step further by simulating the natural motion of the atoms in the receptor-ligand complex over time. mdpi.com This provides critical insights into the stability of the interaction, the conformational changes induced in the receptor upon binding, and the specific atomic interactions that drive the biological response. benthamscience.com These computational approaches can be used to precisely model how this compound interacts not only with its known adrenergic targets but also with any novel targets identified in future studies.

Computational TechniqueApplication for this compound ResearchPotential Insights
Homology Modeling Constructing 3D models of adrenergic receptors or other potential targets for which no crystal structure exists. nih.govProvides a structural framework for further computational analysis.
Molecular Docking Predicting the binding pose and affinity of this compound at the active site of a target receptor.Identifies key amino acid residues involved in binding and helps rank potential drug candidates.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the this compound-receptor complex over time. mdpi.comReveals the stability of binding, induced conformational changes, and the thermodynamics of the interaction. benthamscience.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Analyzing the electronic details of the ligand-receptor interaction with high accuracy. benthamscience.comElucidates the precise nature of chemical bonds and electronic effects critical for receptor activation.

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR study for this compound would involve designing and synthesizing a library of its derivatives and experimentally measuring their vasodilatory activity.

The next step involves calculating various physicochemical, electronic, and structural "descriptors" for each molecule. Statistical methods, such as multiple linear regression, are then used to build a QSAR model that quantitatively links these descriptors to the observed biological activity. mdpi.com Such models have been successfully developed for other adrenergic receptor ligands and various amine derivatives. nih.govmdpi.comnih.gov A validated QSAR model for this compound could be used to predict the activity of new, yet-to-be-synthesized analogues, thereby rationalizing the drug design process and prioritizing the synthesis of compounds with potentially enhanced potency or selectivity.

Biotechnological Approaches in this compound Production or Modification

While traditional chemical synthesis routes have been used to produce phenylethanolamines, modern biotechnology offers promising alternatives that are often more efficient, sustainable, and stereoselective. wikipedia.org The development of biocatalytic methods for producing chiral amino alcohols—the chemical class to which this compound belongs—is a rapidly advancing field. nih.govresearchgate.net

Enzymatic cascade reactions, where multiple enzymatic steps are performed sequentially in a single reaction vessel, can convert simple, renewable starting materials into complex, high-value molecules with high atom economy. acs.orgresearchgate.netgoogle.com Enzymes such as transaminases, imine reductases, monoamine oxidases, and engineered amine dehydrogenases have been successfully employed to synthesize chiral amines and amino alcohols with excellent enantioselectivity. frontiersin.orgmdpi.com This is particularly important for a chiral molecule like this compound, where one enantiomer is biologically active. These biocatalytic routes can offer greener alternatives to classical chemical methods by reducing the need for harsh reagents and simplifying purification processes. mdpi.com The application of metabolic engineering to optimize these enzymatic pathways in microbial hosts could pave the way for the large-scale, sustainable production of this compound or novel, structurally related compounds in the future. nih.govresearchgate.netnih.gov

Q & A

Q. What are the key physicochemical properties of (+)-Bamethan, and how do they influence its pharmacological activity?

this compound (CAS 3703-79-5) has a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.29 g/mol. Its structure includes a hydroxylbenzene ring and a butylamino-methyl group, contributing to its vasodilatory effects. The melting point (124°C) and solubility profile are critical for formulation stability and bioavailability in preclinical models. Researchers should prioritize characterizing these properties using techniques like differential scanning calorimetry (DSC) and HPLC-UV to ensure batch consistency .

Q. How does this compound function as a peripheral vasodilator, and what experimental models validate this mechanism?

this compound primarily acts by blocking α-adrenergic receptors, relaxing vascular smooth muscle cells. In vitro validation involves receptor-binding assays using isolated arterial tissues or cell lines expressing α-receptors. Ex vivo models (e.g., rat aortic rings) measure dose-dependent vasodilation. In vivo, hemodynamic studies in animal models (e.g., hindlimb ischemia) assess blood flow augmentation via Doppler ultrasound .

Q. What standardized analytical methods are used to detect this compound in biological samples?

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the gold standard. For anti-doping research, dried blood spots (DBS) are extracted using automated flow-through systems, followed by LC-HRMS/MS analysis. This method detects this compound metabolites with limits of detection (LOD) as low as 1 ng/mL, validated for selectivity and reproducibility in compliance with WADA guidelines .

Q. How is this compound classified in pharmacological databases, and what are its therapeutic implications?

It is classified under the ATC code C04AA52 as a peripheral vasodilator. This categorization informs its use in conditions like peripheral artery disease (PAD) and guides comparative studies with other vasodilators (e.g., buphenin). Researchers should cross-reference ATC classifications with clinical trial databases to identify gaps in therapeutic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models of this compound?

Discrepancies often arise due to differences in bioavailability, metabolite activity, or species-specific receptor affinity. To address this:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tissue-level effects.
  • Use microdialysis in target tissues (e.g., skeletal muscle) to measure drug penetration.
  • Compare metabolite profiles across models via LC-HRMS/MS to identify active intermediates .

Q. What experimental design considerations are critical for studying this compound’s interactions with antihypertensive drugs?

  • Dose-Response Curves: Co-administer this compound with beta-blockers or calcium channel blockers in staggered doses to assess additive hypotension.
  • CYP450 Inhibition Assays: Use hepatic microsomes to evaluate metabolic interference.
  • Telemetry Monitoring: In vivo, implant radio-telemetric devices in rodents to track real-time blood pressure changes during polytherapy .

Q. How can novel methodologies like dried blood spot (DBS) sampling enhance this compound research in anti-doping contexts?

DBS offers minimally invasive sampling and improved stability for field studies. Key steps:

  • Validate DBS against serum/plasma matrices using Bland-Altman analysis.
  • Optimize punch size (e.g., 4 mm diameter) and extraction buffers for recovery rates >85%.
  • Apply WADA-compliant thresholds (e.g., 4–24 h post-administration detection windows) to distinguish therapeutic use from doping .

Q. What strategies are effective for investigating this compound’s potential in non-traditional indications (e.g., cerebral ischemia)?

  • Translational Models: Use middle cerebral artery occlusion (MCAO) in rodents to simulate stroke, measuring infarct volume reduction via MRI.
  • Biomarker Integration: Pair hemodynamic data with biomarkers like S100B or GFAP to assess neuroprotection.
  • Dose Optimization: Employ adaptive trial designs to identify safe thresholds in comorbid populations .

Methodological Guidance

  • Data Interpretation: Use multivariate regression to account for confounders like age or comorbidities in clinical datasets.
  • Ethical Compliance: Secure IRB approval for human studies, emphasizing informed consent for vulnerable populations (e.g., PAD patients).
  • Reproducibility: Publish raw data and protocols in supplementary materials, adhering to Beilstein Journal guidelines for experimental detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.